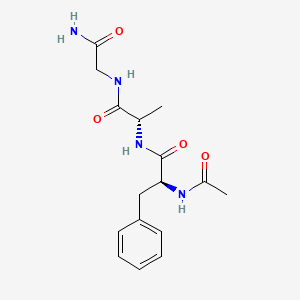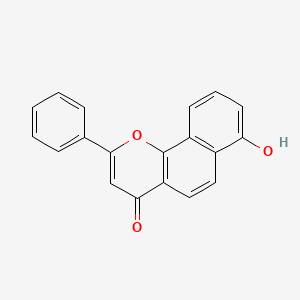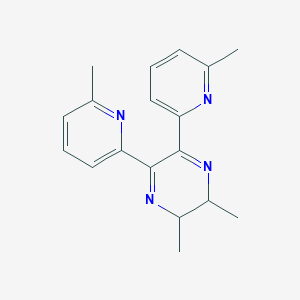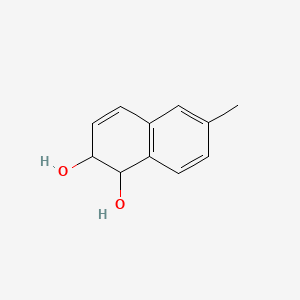![molecular formula C21H16Cl2O3 B14403504 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde CAS No. 88036-81-1](/img/structure/B14403504.png)
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a benzaldehyde core via methoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: 3,4-Bis[(4-chlorophenyl)methoxy]benzoic acid.
Reduction: 3,4-Bis[(4-chlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde exerts its effects is primarily through its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with different substituents, leading to different reactivity and applications.
3-(4-Chlorophenoxy)benzaldehyde: Shares the 4-chlorophenyl group but differs in the overall structure and properties.
Uniqueness: 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is unique due to the presence of two 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other related compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88036-81-1 |
|---|---|
Molekularformel |
C21H16Cl2O3 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
3,4-bis[(4-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H16Cl2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 |
InChI-Schlüssel |
HAUZFJGLZJQHOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)



![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)

![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)

